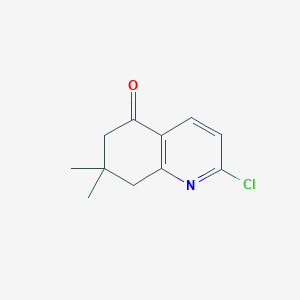

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Description

Properties

IUPAC Name |

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROAFDPESDGHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564307 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135219-84-0 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

An In-depth Technical Guide to the Chemical Properties of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 135219-84-0). As a heterocyclic compound incorporating a vinylogous amide and an α,β-unsaturated ketone system, it represents a versatile scaffold for chemical synthesis and drug discovery. Due to the limited availability of specific peer-reviewed literature on this exact molecule, this guide combines available data with expert analysis based on well-established principles of organic chemistry and data from structurally analogous compounds. We will explore its structural features, propose a robust synthetic pathway, predict its spectroscopic characteristics, and discuss its potential chemical reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Compound Identification and Structural Features

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a substituted tetrahydroquinoline derivative. The core structure consists of a dihydropyridine ring fused to a cyclohexenone ring, with a chlorine atom at the 2-position and two methyl groups at the 7-position.

| Identifier | Value |

| IUPAC Name | 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one |

| CAS Number | 135219-84-0[1] |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 210.67 g/mol |

| Canonical SMILES | CC1(C)CC(=O)C2=C(C1)C=CC(=N2)Cl |

The key structural features that dictate its chemical behavior are:

-

2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.

-

α,β-Unsaturated Ketone (Enone): The conjugated system of the carbonyl group and the C3-C4 double bond provides multiple reactive sites for both nucleophilic (at C4a) and electrophilic attack.

-

Tertiary Butyl-like Gem-Dimethyl Group: The two methyl groups at the 7-position provide steric hindrance and influence the conformation of the cyclohexenone ring.

Proposed Synthesis Pathway

While specific literature for the synthesis of this compound is scarce, a highly plausible and efficient route can be designed based on established heterocyclic chemistry principles, specifically the Gould-Jacobs reaction or a related thermal cyclization. A proposed workflow involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an appropriate three-carbon electrophile.

A robust method involves reacting dimedone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which is then reacted with a suitable acetyl chloride equivalent to build the pyridine ring. A more direct approach, outlined below, is a one-pot reaction.

Experimental Protocol: Proposed One-Pot Synthesis

-

Reaction Setup: To a solution of 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add 3-amino-3-chloroacrylonitrile (1.1 eq).

-

Thermal Cyclization: Heat the mixture to reflux (approx. 250-260 °C) for 2-4 hours. The reaction proceeds via an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of ammonia and hydrogen cyanide, driven by the high temperature.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexanes to precipitate the crude product. The solid is collected by filtration.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

This method is advantageous as it builds the core structure in a single, thermally-driven step from readily available starting materials.

Caption: Proposed one-pot synthesis workflow.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure and analysis of similar compounds found in the literature, such as derivatives of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.[2]

| Technique | Predicted Observations |

| ¹H NMR | δ ~7.5 (d, 1H, H-4), δ ~6.5 (d, 1H, H-3), δ ~2.8 (s, 2H, H-6), δ ~2.4 (s, 2H, H-8), δ ~1.1 (s, 6H, 2xCH₃) |

| ¹³C NMR | δ ~198 (C=O), δ ~160 (C-2), δ ~150 (C-8a), δ ~138 (C-4), δ ~125 (C-4a), δ ~115 (C-3), δ ~50 (C-6), δ ~40 (C-8), δ ~32 (C-7), δ ~28 (2xCH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O, conjugated ketone), ~1600 (C=C, aromatic), ~1550 (C=N), ~1100 (C-Cl) |

| Mass Spec (EI) | M⁺ at m/z 209/211 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-CH₃]⁺, [M-Cl]⁺, [M-CO]⁺. |

Causality Note: The predicted proton chemical shifts are based on the electronic environment. The H-4 proton is downfield due to its position on the enone system, while the gem-dimethyl protons are upfield, appearing as a sharp singlet. The C=O carbon resonance is predicted at a typical value for a conjugated ketone. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a definitive feature in the mass spectrum.

Chemical Reactivity and Potential Transformations

The molecule's rich functionality allows for a variety of chemical transformations, making it a valuable intermediate for building more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro position is the most reactive site for nucleophilic attack. This allows for the facile introduction of various functional groups.

-

Amination: Reaction with primary or secondary amines (e.g., piperidine, aniline) in the presence of a base (like K₂CO₃) or under palladium-catalyzed Buchwald-Hartwig conditions can yield 2-amino derivatives.

-

Alkoxylation/Aryloxylation: Treatment with sodium alkoxides (e.g., NaOMe) or phenoxides furnishes the corresponding 2-ether derivatives.

-

Suzuki and Stille Couplings: Palladium-catalyzed cross-coupling reactions with boronic acids or organostannanes can be used to introduce new carbon-carbon bonds, forming 2-aryl or 2-alkyl derivatives.

Reactions at the Carbonyl Group

The ketone at the 5-position can undergo standard carbonyl chemistry.

-

Reduction: Selective reduction to the corresponding alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄).

-

Wittig Reaction: Conversion to an exocyclic double bond is possible through reaction with phosphorus ylides.

Reactions involving the Enone System

The conjugated system offers additional reactive sites.

-

Michael Addition: While sterically hindered, the C-4a position can potentially undergo conjugate addition with soft nucleophiles under specific conditions.

-

Reactions at the C-6 Methylene: The protons on the C-6 position are acidic and can be removed by a strong base (e.g., LDA), generating an enolate. This enolate can then be alkylated or used in other condensation reactions.

Caption: Key reactive sites on the molecule.

Conclusion and Future Outlook

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a promising heterocyclic building block. Although specific experimental data is limited, its chemical properties can be reliably predicted through the analysis of its functional groups and comparison with known analogs. The primary reactive handle is the 2-chloro substituent, which is primed for a wide array of nucleophilic substitution and cross-coupling reactions. Further functionalization is possible at the ketone and the adjacent methylene positions.

This molecule serves as an excellent starting point for the synthesis of libraries of substituted quinolines, a class of compounds well-represented in medicinal chemistry.[3][4] Future experimental work should focus on validating the proposed synthetic routes and exploring the derivatization pathways outlined in this guide to unlock its full potential in drug discovery and materials science.

References

- Google Patents.CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)

-

Bioorganic & Medicinal Chemistry Letters. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA Glycine-Site Antagonists. (2003). [Link]

Sources

- 1. 135219-84-0|2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one|BLD Pharm [bldpharm.com]

- 2. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 135219-84-0): Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, a heterocyclic ketone scaffold of significant interest in medicinal chemistry and drug development. While specific peer-reviewed data on this exact molecule is limited, this document leverages established chemical principles and data from closely related analogues to present a comprehensive overview for researchers, scientists, and drug development professionals. The guide covers proposed synthesis strategies, predictive analytical characterization, key chemical reactivity, potential applications as a pharmaceutical intermediate, and essential safety protocols. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical and scientifically rigorous resource.

Chemical Identity and Physicochemical Properties

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a substituted tetrahydroquinoline derivative. The presence of a chloro group at the 2-position, a ketone at the 5-position, and gem-dimethyl groups at the 7-position creates a versatile chemical scaffold with multiple reactive sites for further functionalization. Its identity has been confirmed in several chemical databases.[1][2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 135219-84-0 | [1][3][4] |

| Molecular Formula | C₁₁H₁₂ClNO | Calculated |

| Molecular Weight | 209.67 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (Predicted) | Inferred from analogues[5] |

| Storage | Inert atmosphere, Room Temperature (Recommended) | Inferred from analogues[6] |

| SMILES | CC1(CC2=NC(Cl)=CC=C2C(=O)C1)C | Inferred |

| InChI Key | (Predicted) | Inferred |

Proposed Synthesis and Purification

Retrosynthetic Analysis and Strategy

The core scaffold can be constructed via a multi-component reaction or a stepwise condensation and cyclization sequence. A logical approach involves the reaction of dimedone with an enamine or a similar precursor that provides the nitrogen and the C2-C3 portion of the quinoline ring, followed by chlorination. A more direct and efficient "one-pot" method, adapted from related syntheses, involves the condensation of dimedone, an appropriate aldehyde, and a nitrogen source like ammonium acetate.[7] Subsequent chlorination of the resulting 2-hydroxy intermediate would yield the final product.

Proposed Synthesis Workflow

The following diagram illustrates a proposed two-step synthesis, beginning with the formation of the 2-hydroxy analogue, a common intermediate, followed by chlorination.

Caption: Proposed two-step synthesis workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive model based on similar reactions and should be optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-Hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5,5-dimethyl-1,3-cyclohexanedione (14.0 g, 0.1 mol), glyoxal (40% in water, 14.5 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of glacial acetic acid as the solvent.

-

Expert Insight: Acetic acid acts as both a solvent and a catalyst, promoting the condensation and subsequent cyclization reactions required to form the heterocyclic ring.

-

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with stirring.

-

Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts. Dry the solid under vacuum. This intermediate is used directly in the next step.

Step 2: Synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

-

Reagent Setup: In a chemical fume hood, carefully charge a 250 mL flask with the crude 2-hydroxy intermediate from Step 1 (approx. 0.1 mol).

-

Chlorination: Slowly add phosphorus oxychloride (POCl₃, 50 mL) to the flask at 0 °C (ice bath).

-

Expert Insight: POCl₃ is a standard and effective reagent for converting 2-pyridones and related hydroxy-aza-heterocycles into their 2-chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 105 °C) for 2-3 hours. The solution should become homogeneous.

-

Work-up: Cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker to quench the excess POCl₃. This is a highly exothermic reaction.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the purified target compound.

Spectroscopic and Analytical Characterization (Predictive)

Confirming the identity and purity of the final compound is critical. The following data are predicted based on the known effects of the functional groups on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ 7.2-7.8 (m, 2H, Ar-H), δ 2.8-3.0 (t, 2H, C6-H₂), δ 2.4-2.6 (t, 2H, C8-H₂), δ 1.1 (s, 6H, C7-(CH₃)₂) | Aromatic protons on the pyridine ring. Triplets for the adjacent methylene groups. A characteristic sharp singlet for the six equivalent protons of the gem-dimethyl group. |

| ¹³C NMR | δ ~198 (C=O), δ ~160 (C-Cl), δ ~150, ~140, ~125, ~120 (Aromatic C), δ ~50 (C7), δ ~35 (C6), δ ~30 (C8), δ ~28 (CH₃) | Downfield shift for the ketone carbonyl. Characteristic shifts for the chlorinated carbon and other aromatic carbons. Aliphatic signals for the cyclohexanone portion, including the quaternary C7 and the two methyl carbons. |

| Mass Spec (EI) | m/z 209 [M]⁺, 211 [M+2]⁺ | Molecular ion peak at 209. A prominent M+2 peak with approximately one-third the intensity of the M peak, characteristic of the ³⁵Cl/³⁷Cl isotope pattern. |

| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch), ~1600, ~1550 cm⁻¹ (C=C/C=N stretch), ~750 cm⁻¹ (C-Cl stretch) | Strong absorption for the conjugated ketone. Aromatic ring stretching vibrations. Carbon-chlorine bond vibration in the fingerprint region. |

Chemical Reactivity and Applications in Drug Development

The title compound is a valuable building block due to its distinct reactive sites, making it a versatile starting point for synthesizing more complex molecules with potential therapeutic applications. The quinoline core is a "privileged scaffold" found in numerous approved drugs.

Key Reactive Sites

-

C2-Chloro Group: This is the most versatile site for modification. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr). It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

-

C5-Ketone: The carbonyl group can undergo standard ketone chemistry, such as reduction to an alcohol, reductive amination, or reaction with Grignard reagents to introduce further diversity.

-

Aromatic Ring: The benzene portion of the quinoline can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled.

Application as a Pharmaceutical Intermediate

The following diagram illustrates a common and powerful synthetic pathway—the Suzuki coupling—that could be applied to this molecule to generate novel derivatives for screening in drug discovery programs.

Caption: Suzuki coupling reaction as a key derivatization pathway.

This strategy is fundamental in modern medicinal chemistry for rapidly building libraries of compounds. For example, attaching different aryl or heteroaryl groups at the 2-position could lead to the discovery of novel kinase inhibitors, receptor antagonists, or anti-infective agents, as the quinoline scaffold is known to interact with a wide range of biological targets.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 135219-84-0 is not widely available, data for the structurally similar 2-chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3) can be used to guide handling procedures.[1]

-

General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation and inhalation of dust. Do not get in eyes, on skin, or on clothing.[1]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store under an inert atmosphere is recommended to prevent degradation.[6]

-

Disposal: Disposal should be in accordance with local, state, and federal regulations. Do not allow material to be released into the environment without proper governmental permits.[1]

Conclusion

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a promising chemical scaffold with significant potential for drug discovery and development. Although detailed experimental data for this specific molecule is sparse in public literature, its synthesis and reactivity can be confidently predicted based on established chemical knowledge of its analogues. Its key structural features, particularly the reactive chloro group, provide a versatile handle for constructing diverse molecular libraries. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this valuable intermediate in their scientific pursuits.

References

-

Chemspace. (n.d.). 1-(2,2,2-trifluoroacetyl)piperidine-4-carbaldehyde. Retrieved from Chemspace. [Note: Lists the target CAS number.] URL: [Link]

-

Molbase. (n.d.). 5(6H)-Quinolinone, 2-chloro-7,8-dihydro-7,7-dimethyl-. Retrieved from Molbase. URL: [Link]

- Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Retrieved from Google Patents.

Sources

- 1. 1150617-92-7 | 2-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. 1092301-56-8 | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 3. Page loading... [guidechem.com]

- 4. 5(6H)-Quinolinone, 2-chloro-7,8-dihydro-7,7-dimethyl- [135219-84-0] | Chemsigma [chemsigma.com]

- 5. 2-Chloro-7,8-dihydroquinolin-5(6H)-one, CasNo.124467-36-3 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

Spectroscopic Data for 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one: A Technical Guide

Molecular Structure and Key Features

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one possesses a bicyclic quinoline core, partially saturated in the carbocyclic ring. The key structural features influencing its spectroscopic properties include the chlorine-substituted pyridine ring, a conjugated enone system within the dihydroquinolinone framework, and gem-dimethyl groups at the C7 position. Understanding the interplay of these features is paramount for accurate spectral interpretation.

Predicted and Analog-Derived Spectroscopic Data

The following sections detail the expected spectroscopic data for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This information is a composite of data from structurally similar compounds, including 2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives, and predictions based on established spectroscopic theory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides critical information about the electronic environment of hydrogen atoms in the molecule. The expected chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~ 7.3 - 7.5 | d | ~ 8.0 |

| H4 | ~ 6.8 - 7.0 | d | ~ 8.0 |

| H6 | ~ 2.8 - 3.0 | s | - |

| H8 | ~ 2.4 - 2.6 | s | - |

| 7,7-di-CH₃ | ~ 1.1 - 1.3 | s | - |

Rationale behind the predictions:

-

Aromatic Protons (H3, H4): The protons on the pyridine ring are expected to appear in the aromatic region. The electron-withdrawing effect of the chlorine atom at C2 will deshield the adjacent proton (H3), causing it to resonate at a higher chemical shift compared to H4. The coupling between these two protons will result in a doublet for each signal.

-

Methylene Protons (H6, H8): The protons on the saturated ring are expected to be singlets due to the absence of adjacent protons. The protons at C6, being adjacent to the carbonyl group, will be more deshielded than the protons at C8. This is consistent with ¹H NMR data for similar 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives[1].

-

Gem-Dimethyl Protons (7,7-di-CH₃): The six protons of the two methyl groups at the C7 position are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature for gem-dimethyl groups[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~ 150 - 155 |

| C3 | ~ 125 - 130 |

| C4 | ~ 120 - 125 |

| C4a | ~ 145 - 150 |

| C5 | ~ 195 - 200 |

| C6 | ~ 40 - 45 |

| C7 | ~ 30 - 35 |

| C8 | ~ 50 - 55 |

| C8a | ~ 135 - 140 |

| 7,7-di-CH₃ | ~ 25 - 30 |

Rationale behind the predictions:

-

Carbonyl Carbon (C5): The carbonyl carbon of the ketone is expected to have the highest chemical shift, typically in the range of 195-200 ppm.

-

Aromatic and Olefinic Carbons: The carbons of the pyridine ring and the enone system will resonate in the downfield region (120-155 ppm). The carbon bearing the chlorine atom (C2) will be significantly deshielded.

-

Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring (C6, C7, C8) and the methyl groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₂ClNO). A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.

-

Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of small, stable molecules or radicals. Expected fragmentation patterns include the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), and carbon monoxide (CO) from the ketone group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~ 1680 - 1700 |

| C=N (Aromatic) | ~ 1600 - 1620 |

| C=C (Aromatic) | ~ 1450 - 1550 |

| C-Cl | ~ 700 - 800 |

| C-H (sp³) | ~ 2850 - 3000 |

| C-H (Aromatic) | ~ 3000 - 3100 |

Rationale behind the predictions:

-

Carbonyl Stretch: A strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone is expected around 1680-1700 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1450-1620 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.

-

C-H Stretches: The spectrum will show characteristic C-H stretching bands for both sp³ hybridized carbons (aliphatic) and sp² hybridized carbons (aromatic).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to assign the signals to the respective protons and carbons.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

-

Ionization: Ionize the sample to generate charged molecules.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Infrared Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure

Caption: Molecular structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

References

- CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern organic chemistry, providing profound insights into molecular structure. For drug development professionals and researchers, the precise characterization of novel heterocyclic compounds is a critical step in establishing structure-activity relationships (SAR). This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one , a substituted quinolinone with potential applications in medicinal chemistry.

Molecular Structure and Atom Numbering

The foundational step in any NMR spectral interpretation is a clear understanding of the molecule's structure and a systematic numbering of its atoms. The structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is presented below with the conventional numbering for the quinoline ring system.

Caption: Molecular structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one with atom numbering.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a robust procedure for the acquisition of high-quality 1D and 2D NMR data for the title compound.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

-

Procedure:

-

Weigh approximately 10-15 mg of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

-

Dissolve the sample in ~0.6 mL of CDCl₃.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-2048 scans.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the quinoline ring and data from analogous 7,7-dimethyl-substituted cyclic ketones.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.25 | d | J ≈ 8.0 |

| H-4 | ~ 7.90 | d | J ≈ 8.0 |

| H-6 | ~ 2.80 | s | - |

| H-8 | ~ 2.60 | s | - |

| C7-CH₃ | ~ 1.10 | s | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-8.0 ppm):

-

The protons on the pyridine ring, H-3 and H-4 , are expected to appear as doublets due to coupling with each other.

-

The electron-withdrawing effect of the chlorine atom at C-2 and the carbonyl group at C-5 will deshield these protons, shifting them downfield. H-4 is anticipated to be further downfield than H-3 due to the anisotropic effect of the C-5 carbonyl group.

-

-

Aliphatic Region (δ 1.0-3.0 ppm):

-

The two methylene groups, H-6 and H-8 , are adjacent to a carbonyl group and a gem-dimethyl group, respectively. Due to the absence of adjacent protons, they are expected to appear as singlets. The protons at H-6, being α to the carbonyl group, will be more deshielded than the protons at H-8.

-

The two methyl groups at the C-7 position are equivalent and will give rise to a single, sharp singlet at approximately δ 1.10 ppm , integrating to six protons.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the known chemical shifts of quinolinones and the effects of the chloro and dimethyl substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 152.0 |

| C-3 | ~ 122.0 |

| C-4 | ~ 138.0 |

| C-4a | ~ 128.0 |

| C-5 | ~ 198.0 |

| C-6 | ~ 38.0 |

| C-7 | ~ 35.0 |

| C-8 | ~ 52.0 |

| C-8a | ~ 148.0 |

| C7-CH₃ | ~ 28.0 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-5): The most downfield signal will be the carbonyl carbon at approximately δ 198.0 ppm .

-

Aromatic and Olefinic Carbons:

-

The carbons of the pyridine ring (C-2, C-3, C-4, C-4a, and C-8a) will resonate in the region of δ 120-155 ppm .

-

C-2 , being directly attached to the electronegative chlorine and nitrogen atoms, will be significantly deshielded.

-

C-4 will also be downfield due to its position relative to the nitrogen and the carbonyl group.

-

-

Aliphatic Carbons:

-

The aliphatic carbons (C-6, C-7, C-8, and the methyl carbons) will appear in the upfield region.

-

C-8 , adjacent to the nitrogen, will be the most deshielded of the aliphatic carbons.

-

The quaternary carbon C-7 will be a relatively weak signal.

-

The methyl carbons will appear as a strong signal around δ 28.0 ppm .

-

2D NMR Correlations for Structural Verification

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals. The following diagrams illustrate the expected key correlations.

Caption: Predicted COSY correlations for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Caption: Key predicted HMBC correlations for structural assignment.

Conclusion

The comprehensive NMR analysis presented in this guide, though based on predicted data from sound chemical principles and analogous structures, provides a robust framework for the structural elucidation of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. The combination of 1D ¹H and ¹³C NMR, along with 2D correlation experiments like COSY and HMBC, allows for the confident assignment of all proton and carbon signals. This detailed spectral understanding is fundamental for quality control, reaction monitoring, and the advancement of research and development involving this and related heterocyclic scaffolds.

References

As this guide is based on predictive analysis and general NMR principles, direct literature references for the experimental data of the title compound are not available. The predictions are based on established chemical shift theory and comparison with publicly available data for structurally similar compounds.

Dihydroquinolinone Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2(1H)-quinolinone core is a foundational heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug development.[1] Its unique bicyclic structure serves as a "privileged scaffold," enabling the creation of diverse compound libraries with a wide spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of dihydroquinolinone derivatives, from fundamental synthetic strategies to their diverse biological applications and the nuanced structure-activity relationships that govern their therapeutic potential. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and present a forward-looking perspective on this versatile class of compounds.

Part 1: The Dihydroquinolinone Core: A Foundation for Therapeutic Innovation

The Privileged Structure: Chemical Features and Significance

The dihydroquinolinone skeleton is a six-membered, nitrogen-containing heterocyclic structural unit that is prevalent in a vast number of natural products, pharmaceuticals, and other bioactive compounds.[2][3] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for precise three-dimensional arrangements of functional groups to interact with various biological targets. This inherent versatility is why it is considered a "privileged scaffold" in drug discovery, providing a robust framework for developing new therapeutic agents.[1]

Presence in Natural Products and Approved Drugs

The significance of the dihydroquinolinone moiety is underscored by its presence in both natural alkaloids and FDA-approved therapeutics.[4][5] For instance, (+)-Scandine, an alkaloid isolated from Melodinus suaveolens, incorporates this core and has been investigated for the treatment of atherosclerosis.[6]

In the pharmaceutical realm, this scaffold is central to the mechanism of several key drugs[5]:

-

Aripiprazole: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.

-

Cilostazol: A phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication.

-

Carteolol: A non-selective beta-blocker used to treat glaucoma.

The successful clinical application of these drugs validates the dihydroquinolinone core as a pharmacologically favorable and safe starting point for novel drug design.

Part 2: Architectures of Synthesis: Constructing the Dihydroquinolinone Core

The synthesis of dihydroquinolinone derivatives has evolved significantly, moving from classical methods to highly efficient and stereoselective modern catalytic strategies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for enantiopure products.

Foundational and Modern Synthetic Strategies

A highly effective and common strategy for synthesizing 3,4-dihydroquinolin-2(1H)-ones involves the catalytic annulation (ring-forming reaction) of α,β-unsaturated N-arylamides.[2][3] This approach offers a direct and modular way to construct the core scaffold. Over the last decade, various catalytic systems have been developed to facilitate this transformation under mild and efficient conditions.[2]

Key methodologies include:

-

Radical-Initiated Cyclization: This powerful technique often employs transition metal catalysts, such as copper or nickel, to generate a radical species that initiates an addition/cyclization cascade. For example, a copper-catalyzed tandem reaction between N-arylcinnamamides and benzyl hydrocarbons can produce highly substituted dihydroquinolinones.[2] The mechanism involves the formation of a benzyl radical which then adds to the acrylamide, followed by intramolecular cyclization to yield the final product.[2]

-

Electrophilic Cyclization: These reactions proceed through the activation of the double bond in the α,β-unsaturated N-arylamide by an electrophile, triggering an intramolecular attack from the aryl ring to close the six-membered ring.

-

Photochemical Cyclization: Utilizing light as an energy source, these reactions can proceed under exceptionally mild conditions.[2][7] For instance, a photocyclization of N-arylacrylamides can be mediated by tetralone, which acts as an energy transfer agent to facilitate the cyclization via a 1,3-hydrogen shift.[7]

-

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile. They can be used for intramolecular C-N cross-coupling reactions to form the heterocyclic ring from appropriate precursors.[7] Chiral palladium complexes have also been successfully applied in enantioselective syntheses to produce dihydroquinolinones with quaternary stereocenters in high yields and excellent enantioselectivity.[7]

Experimental Workflow: Synthesis via Radical Cyclization

The following diagram illustrates a generalized workflow for the synthesis of dihydroquinolinone derivatives using a metal-catalyzed radical addition/cyclization approach. The causality is clear: the catalyst and oxidant generate a radical, which is the key intermediate that initiates the desired bond-forming cascade.

Detailed Protocol: Copper-Catalyzed Synthesis of a trans-Dihydroquinolinone

This protocol is based on a copper-catalyzed tandem method for the synthesis of dihydroquinolin-2(1H)-ones through a cascade radical addition/cyclization.[2]

Objective: To synthesize a 3-benzyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative.

Materials:

-

N-phenylcinnamamide (1.0 mmol)

-

Toluene (10.0 mmol, serves as solvent and reactant)

-

Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)

-

tert-Butyl peroxybenzoate (TBPB) (2.0 mmol)

-

Reaction vessel (sealed tube)

Procedure:

-

Vessel Preparation: To a flame-dried sealed tube, add N-phenylcinnamamide (1.0 mmol, 1.0 eq) and Cu₂O (0.1 mmol, 0.1 eq).

-

Reagent Addition: Add toluene (10.0 mmol, 10.0 eq). The use of excess toluene is crucial as it serves as both the solvent and the source of the benzyl radical.

-

Initiation: Add TBPB (2.0 mmol, 2.0 eq) to the mixture. TBPB acts as the radical initiator upon thermal decomposition.

-

Reaction Execution: Seal the tube and place it in a pre-heated oil bath at 120 °C. Stir the reaction for 12 hours. The high temperature is necessary to ensure efficient decomposition of the TBPB oxidant and to overcome the activation energy of the cyclization step.

-

Quenching and Workup: After 12 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine. This step removes unreacted starting materials and inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trans-dihydroquinolinone product. The trans diastereomer is typically obtained exclusively in this transformation.[2]

Part 3: The Pharmacological Landscape of Dihydroquinolinones

Dihydroquinolinone derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for treating a wide array of diseases.[4][8]

Anticancer Activity

Numerous dihydroquinolinone derivatives have demonstrated potent anticancer properties.[1][9] Their mechanisms often involve targeting key signaling pathways that are dysregulated in cancer. Some derivatives have been shown to act as inhibitors of human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness and resistance.[9] Others exhibit selective cytotoxicity against specific cancer cell lines, such as cervical epithelial carcinoma (HeLa) and prostate sarcoma (PC3), while showing low toxicity to non-tumor cells.[10]

CNS, Anti-inflammatory, and Antioxidant Roles

Beyond cancer, these compounds are highly active in the central and peripheral nervous systems.[5] Their activities include:

-

Antidepressant Effects: Certain derivatives act as σ receptor agonists and have shown antidepressant-like activity in preclinical models.[11]

-

Phosphodiesterase (PDE) Inhibition: As seen with cilostazol, inhibition of PDE enzymes is a key mechanism for treating cardiovascular conditions.[5]

-

Dual AKR1B1/ROS Inhibition: Novel derivatives have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), presenting a promising strategy for treating diabetic complications.[12]

Summary of Biological Activities

The following table summarizes the activities of representative dihydroquinolinone derivatives.

| Compound Class | Biological Target/Activity | Representative IC₅₀ / Effect | Reference |

| Phenylpiperazinyl Derivatives | σ Receptor Agonist / Antidepressant | Reduced immobility in forced-swim test | [11] |

| Quinolinone 11l | IL-2 Release Inhibition | IC₅₀ = 80 nM in Jurkat T cells | [13] |

| Dihydroquinolinone 8a | AKR1B1 Inhibition | IC₅₀ = 0.035 µM | [12] |

| 2-Arylquinoline 13 | Anticancer (HeLa cells) | IC₅₀ = 8.3 µM | [10] |

Part 4: Structure-Activity Relationships (SAR) and Drug Design

Understanding the SAR is critical for optimizing the potency, selectivity, and pharmacokinetic properties of dihydroquinolinone-based drug candidates.

Key Structural Modifications

Systematic modification of the dihydroquinolinone scaffold has revealed several key principles:

-

Aryl Group at C4: The nature of the aryl group at the 4-position can be a switch that determines whether a compound acts as an agonist or an antagonist at a specific receptor. For example, in a series of GPR41 modulators, changing a 2-(trifluoromethoxy)benzene group to a di- or trifluorobenzene group converted the compound from an antagonist to an agonist.[14]

-

Substituents on the N1 Nitrogen: The substituent on the nitrogen atom is crucial for modulating activity and physicochemical properties. Long alkyl chains with terminal basic groups (like a piperazinyl moiety) are common in CNS-active compounds, enhancing interaction with aminergic GPCRs.[11]

-

Substitution at C3: Introducing substituents at the C3 position can create chiral centers and allow for probing of specific pockets within a target's binding site.

Part 5: Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires robust and reproducible in vitro assays.

Protocol: Immunosuppressive Activity via IL-2 Suppression Assay

This protocol is designed to evaluate the ability of a test compound to suppress the release of Interleukin-2 (IL-2), a key cytokine in T cell activation, based on methodologies used for novel quinolinone derivatives.[13]

Objective: To determine the IC₅₀ value of a dihydroquinolinone derivative for the inhibition of IL-2 release in activated Jurkat T cells.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (or anti-CD3/CD28 beads) for cell stimulation

-

Test dihydroquinolinone compound, dissolved in DMSO

-

Human IL-2 ELISA Kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A). Pre-incubate the cells with the compound for 1 hour at 37 °C, 5% CO₂. This pre-incubation allows the compound to enter the cells and engage its target before stimulation.

-

Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and ionomycin (final concentration 1 µM). Add 50 µL of this cocktail to each well (except for the unstimulated control).

-

Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted IL-2.

-

ELISA Measurement: Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of IL-2 inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This self-validating system ensures that the observed effect is due to the compound's interference with the stimulation pathway, not baseline cell death (which can be checked in parallel with a viability assay).

Part 6: Conclusion and Future Perspectives

The dihydroquinolinone scaffold continues to be a cornerstone of modern medicinal chemistry. Its proven success in approved drugs and its vast potential demonstrated in preclinical studies ensure its relevance for years to come. Future research will likely focus on the development of more complex, stereochemically defined derivatives through advances in asymmetric catalysis.[15] Furthermore, exploring new biological targets and applying these derivatives in emerging therapeutic areas like targeted protein degradation and chemical biology will undoubtedly open new avenues for this truly privileged structure.

Part 7: References

-

Niu, Y.-N., Tian, L.-S., Lv, H.-Z., & Li, P.-G. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. [Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. [Link]

-

Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research. [Link]

-

Katikireddy, R., & Bunce, R. A. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. [Link]

-

Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. [Link]

-

ResearchGate. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

-

Niu, Y.-N., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. SciProfiles. [Link]

-

Racz, A., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

-

ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. [Link]

-

Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry. [Link]

-

de Oliveira, B. R., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

-

Xin, H., et al. (2021). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry. [Link]

-

Nishida, Y., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2001). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

-

Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

-

ResearchGate. (2023). Examples of medicinally active compounds containing 3,4-dihydro-2(1H)-quinolinones. [Link]

-

Castillo, J.-C., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Kim, H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. [Link]

-

Zablotskaya, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

- 1. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sciprofiles.com [sciprofiles.com]

- 4. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydroquinolinone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Abstract

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a pivotal heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique structural arrangement, featuring an electron-deficient chloroquinoline core, a versatile ketone handle, and a gem-dimethyl substituted cyclohexanone ring, offers multiple avenues for chemical modification. This guide provides a comprehensive exploration of the compound's reactivity, focusing on the strategic functionalization of its key reactive sites. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2 position, as well as the derivatization of the C5 ketone. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Scaffold

The 7,8-dihydroquinolin-5(6H)-one core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The specific compound, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, serves as a highly valuable intermediate. The chlorine atom at the C2 position acts as an excellent leaving group, enabling a diverse array of transformations to introduce molecular complexity. Concurrently, the ketone at the C5 position provides an orthogonal reactive site for further elaboration. This dual reactivity makes it an ideal starting material for building combinatorial libraries and performing lead optimization in drug discovery programs[4].

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 124467-36-3 | [5][6][7] |

| Molecular Formula | C₉H₈ClNO | [7] |

| Molecular Weight | 181.62 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 106-109 °C | [5] |

| Boiling Point | 137 °C (3 torr) | [5] |

| Purity | >97% (Typical) | [7] |

Overview of Reactivity

The molecule's reactivity is dominated by three primary centers: the electrophilic C2 carbon, the nucleophilic nitrogen of the quinoline ring (after potential tautomerization or under specific conditions), and the electrophilic carbonyl carbon at C5. The strategic selection of reagents and reaction conditions allows for the selective modification of these sites.

Figure 1: Key reactive sites and major transformation pathways for the title compound.

Reactivity at the C2-Position: Gateway to Diversity

The C2 position of the quinoline ring is inherently electron-deficient due to the inductive effect of the neighboring nitrogen atom. This makes the C2-chloro group an excellent substrate for a variety of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing 2-chloroquinolines[8][9]. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate[8]. The chlorine atom can be readily displaced by a wide range of oxygen, nitrogen, and sulfur nucleophiles[10].

Figure 2: A generalized workflow for SNAr reactions on the 2-chloroquinoline core.

Exemplary Nucleophiles and Conditions:

| Nucleophile Type | Example | Typical Base | Solvent | Expected Product |

| Nitrogen | Aniline, Morpholine | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 2-Amino-quinoline derivative |

| Oxygen | Phenol, Sodium Methoxide | NaH, K₂CO₃ | THF, DMF | 2-Aryloxy/Alkoxy-quinoline derivative |

| Sulfur | Thiophenol | NaH, Et₃N | DMF | 2-Thioether-quinoline derivative |

| Azide | Sodium Azide (NaN₃) | N/A | DMSO | 2-Azido-quinoline derivative |

Field-Proven Protocol: SNAr with an Aromatic Amine

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq), the desired aromatic amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Heat the mixture to 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C and C-N bonds, which are often challenging via classical SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura coupling is a robust method for forming biaryl or aryl-vinyl structures by coupling the 2-chloroquinoline with an organoboron reagent[11][12]. While aryl bromides and iodides are more reactive, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have made the coupling of aryl chlorides highly efficient[13][14].

The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst[12].

Figure 4: The catalytic cycle for the Buchwald-Hartwig amination of aryl halides.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand like XPhos (2-4 mol %), and sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Reagent Addition: Remove the vial from the glovebox. Add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq) and the desired amine (1.2 eq).

-

Solvent & Reaction: Evacuate and backfill the vial with argon (3x). Add anhydrous toluene or dioxane via syringe. Heat the reaction to 100-110 °C with vigorous stirring.

-

Monitoring & Workup: Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude material by flash column chromatography.

Reactivity at the C5-Ketone

The ketone functionality offers an orthogonal site for chemical modification. Standard carbonyl chemistry can be applied to further elaborate the core structure after the C2 position has been functionalized. A notable transformation is the reaction with hydrazines to form fused heterocyclic systems, such as pyrido[4,3,2-de]cinnolines, which have shown potential as antihypoxic agents.[15][16] This reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration.

Applications in Drug Discovery

The derivatives of the 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one scaffold are of significant interest in medicinal chemistry. The ability to rapidly generate diverse analogues by leveraging the reactivity described above facilitates the exploration of structure-activity relationships (SAR).

-

Anticancer Agents: Various 2-aryl substituted dihydroquinolinones have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential as lead compounds in oncology research.[2]

-

Antihypoxic Activity: As mentioned, fused ring systems derived from the ketone at C5 have been investigated for their ability to mitigate the effects of hypoxia.[15]

-

C5a Receptor Antagonists: The tetrahydroquinoline core is a key feature in a class of potent antagonists for the C5a receptor, a target for treating inflammatory diseases.[4]

Conclusion

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a formidable building block for chemical synthesis and drug discovery. Its well-defined and predictable reactivity at the C2-chloro and C5-keto positions allows for systematic and diverse molecular elaboration. A thorough understanding of SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions provides chemists with a powerful toolkit to access novel chemical space. The proven biological relevance of the core scaffold ensures that new derivatives will continue to be promising candidates for the development of future therapeutics.

References

- 2-Chloro-7,8-dihydroquinolin-5(6H)-one - Chemwill Asia Co., Ltd. Chemwill Asia.

- 2-Chloro-7,8-dihydroquinolin-5(6H)-one | 124467-36-3. J&K Scientific.

- Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives (CN101260078B).

- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (Source details not fully provided in search results).

- Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.

- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.

- Interaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with pentafluorphenyl hydrazine. Fluorine Notes.

- Suzuki Coupling. Organic Chemistry Portal.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.

- Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub.

- Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones.

- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central (PMC).

- 6,7-Dihydroquinolin-8(5H)

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (Source details not fully provided in search results).

- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.

- Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amin

- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

- 124467-36-3,2-Chloro-7,8-dihydroquinolin-5(6H)-one. AccelaChem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

Sources

- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-7,8-dihydroquinolin-5(6H)-one, CasNo.124467-36-3 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 124467-36-3,2-Chloro-7,8-dihydroquinolin-5(6H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Volume # 2(81), March - April 2012 — " Interaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with pentafluorphenyl hydrazine. " [notes.fluorine1.ru]

molecular structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

An In-depth Technical Guide to the Molecular Structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic characteristics, and a proposed synthetic pathway for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This molecule belongs to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in natural products and its association with a wide range of biological activities[1]. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the elucidation of its structure and a robust, self-validating synthetic protocol.

Introduction: The Significance of the Dihydroquinolinone Core

The 7,8-dihydroquinolin-5(6H)-one framework is a privileged heterocyclic scaffold in pharmaceutical sciences. These compounds are recognized for a spectrum of physiological effects, including anticancer, antibacterial, and antifungal properties[1]. The specific derivatization of this core, such as the inclusion of a chloro-substituent at the 2-position and gem-dimethyl groups at the 7-position, can significantly modulate its physicochemical properties and biological activity. Understanding the precise molecular architecture and electronic distribution of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is therefore critical for designing novel therapeutics and chemical probes. This guide synthesizes available data on analogous structures to present a detailed molecular portrait of this specific compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one are summarized below. The structure consists of a dihydropyridine ring fused to a cyclohexenone moiety, with a chlorine atom activating the pyridine ring and gem-dimethyl groups on the saturated portion of the cyclohexenone ring.

Core Structural Data

| Property | Value | Source |

| IUPAC Name | 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | - |

| CAS Number | 135219-84-0 | [2] |

| Molecular Formula | C₁₁H₁₂ClNO | Calculated |

| Molecular Weight | 209.67 g/mol | Calculated |

| Canonical SMILES | CC1(CC(=O)C2=C(C1)C=CC(=N2)Cl)C | - |

Structural Visualization

The 2D representation of the molecule highlights the fusion of the two ring systems and the specific placement of its functional groups.

Caption: Figure 2: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one (Enaminone Intermediate)

-

Rationale: This step creates the nucleophilic enamine required for the subsequent cyclization. Dimedone is a cost-effective and common starting material for this purpose.

-

Procedure:

-

To a solution of 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Bubble ammonia gas through the solution or add ammonium acetate (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and recrystallize the crude product from ethanol/water to yield the pure enaminone.

-

Step 2: Cyclocondensation to form 7,7-Dimethyl-2-hydroxy-7,8-dihydroquinolin-5(6H)-one

-

Rationale: This is the key ring-forming step. The enaminone attacks an appropriate three-carbon electrophile, followed by cyclization and dehydration to form the fused heterocyclic system. The "2-hydroxy" tautomer is often more stable than the corresponding "2-oxo" form.

-

Procedure:

-

Dissolve the enaminone intermediate (1.0 eq) from Step 1 in a suitable solvent like ethanol or DMF.

-

Add a base such as sodium ethoxide or potassium carbonate (1.2 eq).

-

Slowly add an acetylenecarboxylate derivative (e.g., ethyl propiolate) or a related 1,3-dielectrophile precursor.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, acidify the mixture with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the solid product.

-

Step 3: Chlorination of the Hydroxyquinoline

-

Rationale: The hydroxyl group at the 2-position of the pyridine ring can be readily converted to a chloro group using standard chlorinating agents. This is a common transformation in quinoline chemistry.[3] The chlorine atom serves as a useful handle for further functionalization via nucleophilic substitution reactions.

-

Procedure:

-

Suspend the 2-hydroxy-dihydroquinolinone (1.0 eq) from Step 2 in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

-

Potential Applications in Drug Development